TRC-19
Description
TRC-19 is a dihydrofolate reductase (DHFR) inhibitor developed to combat Toxoplasma gondii (Tg), the causative agent of toxoplasmosis. Traditional therapies like pyrimethamine (PYR) suffer from toxicity due to low selectivity between parasite and human DHFR (hDHFR). TRC-19 emerged from computational analysis and crystallographic studies of TgDHFR, enabling structure-based optimization to enhance potency and selectivity .
Propriétés
Formule moléculaire |
C20H22N6 |
|---|---|
Poids moléculaire |
346.438 |
SMILES |
NC1=C(N2CCN(C3=CC(C4=CC=CC=C4)=CC=C3)CC2)C=NC(N)=N1 |
Apparence |
Solid powder |
Synonymes |
TRC-19; TRC 19; TRC19.; 5-(4-([1,1/'-biphenyl]-3-yl)piperazin-1-yl)pyrimidine-2,4-diamine |
Origine du produit |
United States |
Comparaison Avec Des Composés Similaires
Key Features of TRC-19 :
- Mechanism : Inhibits TgDHFR, disrupting folate metabolism critical for parasite survival.
- Potency : IC₅₀ of 9 nM against TgDHFR, a 25-fold improvement over pyrimethamine (IC₅₀ = 230 nM) .
- Selectivity : 89-fold selectivity for TgDHFR over hDHFR, reducing off-target toxicity .
- In Vitro Efficacy : EC₅₀ of 13 nM in inhibiting T. gondii proliferation .
TRC-19’s design incorporates a meta-bihenyl scaffold with a second acrylic ring, which enhances binding to TgDHFR’s hydrophobic pocket while minimizing interactions with hDHFR .
Pyrimethamine (PYR)
- Potency : IC₅₀ = 230 nM (TgDHFR), significantly weaker than TRC-19 .
- Selectivity : Minimal (<10-fold), leading to hematologic toxicity at high doses .
- Clinical Limitations : Requires co-administration with folinic acid to mitigate toxicity, complicating treatment regimens .
Compound 3 (2-Methoxypyrimidine Analog)
Compound 3, an optimized derivative of TRC-19, further improves potency and selectivity:
- Potency : IC₅₀ = 1.6 nM against TgDHFR, a 5.6-fold improvement over TRC-19 .
- Selectivity : 200-fold selectivity for TgDHFR over hDHFR, attributed to a 2-methoxy group that optimizes hydrophobic and hydrogen-bonding interactions .
- In Vitro Efficacy : EC₅₀ = 13 nM (comparable to TRC-19) .
Other DHFR Inhibitors
Previous attempts to develop selective TgDHFR inhibitors (e.g., cycloguanil, trimethoprim) showed poor efficacy or selectivity (<20-fold) . TRC-19 and Compound 3 represent breakthroughs in structure-guided design.
Table 1. Comparative Data of TRC-19 and Similar Compounds
| Compound | Target IC₅₀ (TgDHFR, nM) | Selectivity Ratio (TgDHFR/hDHFR) | In Vitro EC₅₀ (nM) | Key Structural Features |
|---|---|---|---|---|
| Pyrimethamine | 230 | <10 | N/A | Pyrimidine core, chlorophenyl |
| TRC-19 | 9 | 89 | 13 | Meta-bihenyl, acrylic ring |
| Compound 3 | 1.6 | 200 | 13 | 2-Methoxy substitution on pyrimidine |
Discussion of Findings
- Potency : TRC-19’s 9 nM IC₅₀ reflects its optimized binding to TgDHFR’s active site, outperforming PYR by 25-fold . Compound 3’s 1.6 nM IC₅₀ demonstrates the impact of methoxy-group addition on affinity .
- Selectivity : TRC-19’s 89-fold selectivity and Compound 3’s 200-fold ratio highlight the success of targeting TgDHFR-specific residues (e.g., Leu28, Ser29) absent in hDHFR .
- Structural Insights : Crystallographic data confirm that TRC-19’s bi-phenyl scaffold avoids steric clashes with hDHFR’s smaller binding pocket, while Compound 3’s methoxy group further stabilizes TgDHFR interactions .
Clinical Implications
Compound 3, though pre-clinical, represents a next-generation candidate with unparalleled selectivity .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
